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Compound of Interest

Compound Name: 3-Bromo-4-isobutoxybenzonitrile

Cat. No.: B1373109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 208665-95-6[1]

Introduction: A Versatile Intermediate in Modern
Medicinal Chemistry
3-Bromo-4-isobutoxybenzonitrile is a highly functionalized aromatic compound that has

garnered significant attention in the field of organic synthesis, particularly in the development of

novel pharmaceuticals. Its strategic combination of a reactive bromine atom, a versatile nitrile

group, and a lipophilic isobutoxy moiety makes it an invaluable building block for creating

complex molecular architectures. The bromine atom serves as a handle for a variety of cross-

coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom

bonds, while the nitrile group can be readily transformed into other functional groups such as

amines or carboxylic acids. This guide provides an in-depth exploration of the synthesis,

properties, and applications of 3-Bromo-4-isobutoxybenzonitrile, with a particular focus on its

pivotal role as a key intermediate in the synthesis of the anti-gout medication, Febuxostat.

Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Bromo-4-
isobutoxybenzonitrile is essential for its effective use in research and development. The table

below summarizes its key properties.
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Property Value Reference

CAS Number 208665-95-6 [1]

Molecular Formula C₁₁H₁₂BrNO [1]

Molecular Weight 254.12 g/mol [1]

Appearance
Colorless to light yellow

crystals or solid
[1]

Melting Point 76-80 °C [1]

Boiling Point
~315-316 °C (Predicted: 319.4

± 22.0 °C)
[1]

Solubility

Soluble in ethanol, ether,

chloroform, and other organic

solvents. Low solubility in

water.

[1][2]

Density 1.36 g/cm³ (Predicted) [1]

Synthesis of 3-Bromo-4-isobutoxybenzonitrile: A
Two-Step Approach
The most common and efficient synthesis of 3-Bromo-4-isobutoxybenzonitrile commences

with the commercially available 4-hydroxybenzonitrile. The process involves two key

transformations: a regioselective bromination followed by a Williamson ether synthesis.

Step 1: Regioselective Bromination Step 2: Williamson Ether Synthesis

4-hydroxybenzonitrile 3-bromo-4-hydroxybenzonitrile

  Br₂, I₂, DMF, CH₂Cl₂ 
 (-5 to 10 °C, 10h) 3-bromo-4-hydroxybenzonitrile 3-Bromo-4-isobutoxybenzonitrile

  1-bromo-2-methylpropane, K₂CO₃, KI, PEG-400, Acetone 
 (reflux, 8h)
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A two-step synthesis workflow for 3-Bromo-4-isobutoxybenzonitrile.

Step 1: Regioselective Bromination of 4-
Hydroxybenzonitrile
The initial step involves the electrophilic aromatic substitution of 4-hydroxybenzonitrile with

bromine. The regioselectivity of this reaction is crucial and is governed by the electronic effects

of the substituents on the aromatic ring. The hydroxyl group (-OH) is a strongly activating,

ortho, para-directing group due to its ability to donate electron density to the ring through

resonance. Conversely, the nitrile group (-CN) is a deactivating, meta-directing group due to its

electron-withdrawing nature. In this case, the powerful activating effect of the hydroxyl group

directs the incoming electrophile (bromine) to the positions ortho to it. Since the para position is

already occupied by the nitrile group, bromination occurs at one of the ortho positions, leading

to the formation of 3-bromo-4-hydroxybenzonitrile.

Electrophilic Aromatic Substitution (Bromination)

4-Hydroxybenzonitrile

Arenium Ion Intermediate
(Sigma Complex)

+ Br₂

Br₂

3-Bromo-4-hydroxybenzonitrile- H⁺

Click to download full resolution via product page

Mechanism of the regioselective bromination of 4-hydroxybenzonitrile.

Experimental Protocol: Synthesis of 3-bromo-4-hydroxybenzonitrile[3]

To a mixture of 4-hydroxybenzonitrile (2.95 g, 24.8 mmol), dichloromethane (5 mL), and N,N-

dimethylformamide (1 mL), add iodine (0.16 g, 1.3 mmol).

With stirring, add bromine (7.50 g, 6.9 mmol) dropwise while maintaining the temperature

below 10 °C.
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Maintain the reaction temperature for 10 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into a 16% sodium bisulfite solution (38 mL) and

stir for 30 minutes at room temperature.

Filter the mixture and wash the filter cake with dichloromethane for 30 minutes with strong

stirring.

Filter and dry the solid to obtain 3-bromo-4-hydroxybenzonitrile as a white solid (yield:

88.2%).

Step 2: Williamson Ether Synthesis
The second step is a classic Williamson ether synthesis, where the phenoxide ion of 3-bromo-

4-hydroxybenzonitrile acts as a nucleophile and displaces the bromide from 1-bromo-2-

methylpropane (isobutyl bromide) in an SN2 reaction. The use of a base, such as potassium

carbonate, is essential to deprotonate the weakly acidic phenolic hydroxyl group, thereby

generating the more nucleophilic phenoxide.

Williamson Ether Synthesis (SN2 Mechanism)

3-bromo-4-oxidobenzonitrile anion
SN2 Transition State+ 1-bromo-2-methylpropane

1-bromo-2-methylpropane

3-Bromo-4-isobutoxybenzonitrile- Br⁻

Click to download full resolution via product page

SN2 mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 3-bromo-4-isobutoxybenzonitrile[3]
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In a flask, stir a solution of 3-bromo-4-hydroxybenzonitrile (15.00 g, 75.8 mmol), anhydrous

potassium carbonate (41.0 g, 296.7 mmol), and acetone (120 mL) at room temperature for

30 minutes.

Add potassium iodide (1.20 g, 7.2 mmol), PEG-400, and 1-bromo-2-methylpropane (15.53 g,

133.3 mmol) to the mixture.

Reflux the reaction mixture for 8 hours, monitoring its progress by TLC.

After completion, filter the hot mixture and concentrate two-thirds of the organic layer under

reduced pressure.

Add the remaining reaction mixture to water with vigorous stirring to precipitate the product.

Filter the mixture to yield 3-bromo-4-isobutoxybenzonitrile as a light yellow solid (yield:

89.3%).

Application in Drug Development: The Synthesis of
Febuxostat
A primary application of 3-Bromo-4-isobutoxybenzonitrile is its use as a key intermediate in

the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the

treatment of hyperuricemia and gout.[3] In this synthesis, the nitrile group of 3-Bromo-4-
isobutoxybenzonitrile is converted to a thioamide, which then undergoes cyclization to form

the thiazole ring of Febuxostat.

The subsequent step in the synthesis involves the thioamidation of 3-bromo-4-
isobutoxybenzonitrile.[3]

Experimental Protocol: Synthesis of 3-bromo-4-isobutoxybenzothioamide[3]

To a solution of 3-bromo-4-isobutoxybenzonitrile (6.33 g, 24.92 mmol) in N,N-

dimethylformamide (75 mL), add anhydrous magnesium chloride (2.98 g, 31.25 mmol).

Add sodium hydrosulfide (5.6 g, 100 mmol) in portions and stir the mixture at room

temperature for 10 hours.
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Monitor the reaction by TLC.

Upon completion, pour the solution into ice-water (300 mL) with vigorous stirring for 30

minutes.

Filter the mixture to obtain the crude product.

Recrystallize the crude product from anhydrous methanol and dry to yield 3-bromo-4-

isobutoxybenzothioamide as a light solid (yield: 62.5%).

This thioamide is then a precursor for the construction of the thiazole ring system present in

Febuxostat.

Safety and Handling
3-Bromo-4-isobutoxybenzonitrile is considered to be toxic to a certain extent.[1] Appropriate

safety precautions should be taken when handling this compound.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, lab coat, and

safety glasses.[1]

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust

or vapors.[1] Avoid contact with skin and eyes.[1]

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and

seek medical attention.[1] If inhaled, move to fresh air. If swallowed, rinse mouth with water

and seek medical advice.

Storage: Store in a cool, dry, and well-ventilated area away from heat sources and

incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.

[2]

For comprehensive safety information, it is recommended to consult a full Safety Data Sheet

(SDS) from the supplier.
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3-Bromo-4-isobutoxybenzonitrile is a strategically important intermediate with well-defined

synthetic pathways and significant applications in the pharmaceutical industry. Its value is

particularly evident in its role in the synthesis of Febuxostat, demonstrating the utility of its

unique combination of functional groups. The synthetic protocols outlined in this guide, based

on established literature, provide a solid foundation for researchers and drug development

professionals working with this versatile compound. A thorough understanding of its synthesis,

reactivity, and handling is paramount for its successful application in the discovery and

development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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